molecular formula C8H9I B8689278 1-(Iodomethyl)-2-methylbenzene

1-(Iodomethyl)-2-methylbenzene

Cat. No.: B8689278
M. Wt: 232.06 g/mol
InChI Key: OMSLLABRPCKBOQ-UHFFFAOYSA-N
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Description

1-(Iodomethyl)-2-methylbenzene (CAS: N/A; molecular formula: C₈H₉I) is an aromatic compound featuring a methyl group at the ortho position and an iodomethyl (-CH₂I) substituent on the benzene ring. Its molecular weight is 232.06 g/mol, as derived from GC-MS data . The compound is synthesized via NaBH₄/I₂-mediated iodination of 2-methylbenzyl alcohol, yielding a white solid with a melting point of 33–34°C and a 58% reaction yield .

Key spectroscopic data include:

  • ¹H NMR (CDCl₃): δ 7.37–7.07 (m, 4H, aromatic protons), 4.43 (s, 2H, CH₂I), 2.33 (s, 3H, CH₃) .
  • ¹³C NMR (CDCl₃): δ 137.1 (aromatic C), 5.2 (CH₂I) .
  • GC-MS: m/z 232 (M⁺) .

The iodomethyl group enhances electrophilicity, making the compound valuable in cross-coupling reactions and as a precursor for functionalized aromatic intermediates.

Properties

Molecular Formula

C8H9I

Molecular Weight

232.06 g/mol

IUPAC Name

1-(iodomethyl)-2-methylbenzene

InChI

InChI=1S/C8H9I/c1-7-4-2-3-5-8(7)6-9/h2-5H,6H2,1H3

InChI Key

OMSLLABRPCKBOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CI

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of 1-(Iodomethyl)-2-methylbenzene and Analogues

Compound Molecular Formula Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications/Reactions
This compound C₈H₉I -CH₂I (ortho), -CH₃ (ortho) 232.06 33–34 Cross-coupling, organic synthesis
1-(Iodomethyl)-2-nitrobenzene C₇H₆INO₂ -CH₂I (ortho), -NO₂ (para) 263.03 N/A Photoredox catalysis, arylations
1-(Azidomethyl)-2-methylbenzene C₈H₉N₃ -CH₂N₃ (ortho), -CH₃ (ortho) 147.18 N/A Click chemistry, bioconjugation
1-Iodo-2-methylbenzene C₇H₇I -I (ortho), -CH₃ (meta) 218.04 N/A Directed C–H functionalization
4-Iodo-1-methoxy-2-methylbenzene C₈H₉IO -I (para), -OCH₃ (meta), -CH₃ (ortho) 248.06 N/A Liquid crystal intermediates

Substituent Effects on Reactivity and Properties

Electron-Withdrawing vs. Electron-Donating Groups

  • Nitro Group (1-(Iodomethyl)-2-nitrobenzene ): The -NO₂ group (electron-withdrawing) increases the electrophilicity of the iodomethyl moiety, facilitating nucleophilic substitutions. This compound undergoes efficient reductive N-heterocyclization in photoredox reactions.
  • Methoxy Group (4-Iodo-1-methoxy-2-methylbenzene ) : The -OCH₃ group (electron-donating) reduces electrophilicity but enhances solubility in polar solvents. This derivative is used in liquid crystal synthesis due to its planar aromatic system and stable cyclohexane chair conformation .

Halogen vs. Azide Substituents

  • Iodine vs. Azide (1-(Azidomethyl)-2-methylbenzene ) : Replacing -CH₂I with -CH₂N₃ shifts reactivity toward cycloaddition reactions (e.g., Cu-catalyzed azide-alkyne click chemistry). The azide derivative is thermally unstable (flash point: -30°C) and requires cold storage .

¹H NMR Shifts

  • CH₂I Resonance: The -CH₂I proton signal appears as a singlet at δ 4.43 in this compound , whereas in 1-(Iodomethyl)-2-nitrobenzene, the electron-withdrawing -NO₂ group deshields adjacent protons, shifting the -CH₂I signal downfield (δ 4.47) .
  • Aromatic Protons : Steric hindrance from the ortho-methyl group in this compound splits aromatic signals into multiplets (δ 7.37–7.07) , unlike the simpler splitting in 1-Iodo-2-methylbenzene .

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